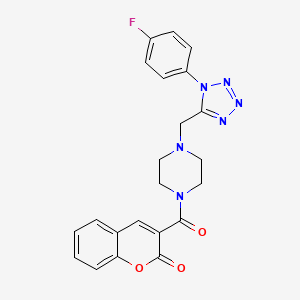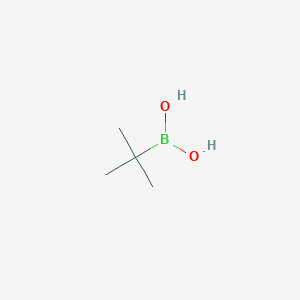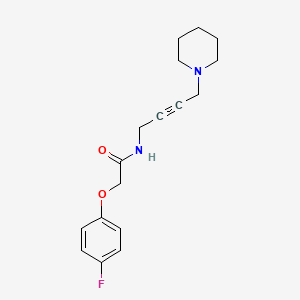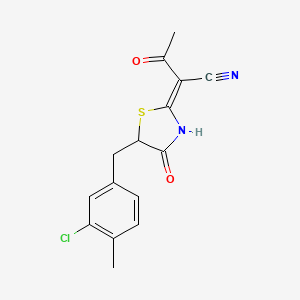
(1R,3S)-3-Piperidin-1-ylcyclopentan-1-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S)-3-Piperidin-1-ylcyclopentan-1-amine;dihydrochloride, also known as (R)-(-)-CPCA, is a synthetic compound that belongs to the class of cyclopentane derivatives. It is a chiral molecule that has a piperidine ring and a cyclopentane ring in its structure. The compound has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
(R)-(-)-CPCA acts as a potent inhibitor of the DAT and the NET. The compound binds to the transporter proteins and prevents the reuptake of dopamine and norepinephrine into the presynaptic neuron. This leads to an increase in the extracellular concentration of these neurotransmitters, which results in their prolonged action at the postsynaptic receptor sites.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (R)-(-)-CPCA are related to its inhibition of the DAT and the NET. The compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which results in enhanced cognitive function, increased alertness, and improved mood. However, prolonged use of the compound can lead to the development of tolerance and dependence.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-(-)-CPCA has several advantages for lab experiments. It is a highly potent and selective inhibitor of the DAT and the NET, which makes it a valuable tool for studying the structure-activity relationship of these transporters. The compound is also relatively easy to synthesize and has a high enantiomeric purity. However, the use of (R)-(-)-CPCA in lab experiments is limited by its potential toxicity and the development of tolerance and dependence with prolonged use.
Orientations Futures
There are several future directions for the study of (R)-(-)-CPCA. One potential application is in the development of therapeutics for the treatment of ADHD and drug addiction. The compound has also been studied as a potential tool for imaging the DAT and the NET in the brain using positron emission tomography (PET). Further research is needed to fully understand the biochemical and physiological effects of (R)-(-)-CPCA and to develop safer and more effective therapeutics based on its structure.
Méthodes De Synthèse
The synthesis of (R)-(-)-CPCA involves the reaction of cyclopentadiene with dimethyl acetylenedicarboxylate to form a cyclopentenone intermediate. The intermediate is then reacted with piperidine in the presence of a chiral catalyst to obtain the final product, (R)-(-)-CPCA. The synthesis method has been optimized to obtain high yields of the compound with high enantiomeric purity.
Applications De Recherche Scientifique
(R)-(-)-CPCA has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to have a high affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET). The compound has been used as a tool for studying the structure-activity relationship of DAT and NET inhibitors. It has also been used in the development of potential therapeutics for the treatment of attention deficit hyperactivity disorder (ADHD) and drug addiction.
Propriétés
IUPAC Name |
(1R,3S)-3-piperidin-1-ylcyclopentan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c11-9-4-5-10(8-9)12-6-2-1-3-7-12;;/h9-10H,1-8,11H2;2*1H/t9-,10+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMONPHONQFMOC-NKRBYZSKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@H]2CC[C@H](C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-Piperidin-1-ylcyclopentan-1-amine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-2-furamide](/img/structure/B2911935.png)
![5-ethyl-7-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2911936.png)


![4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2911939.png)

![2,8,10-trimethyl-N-(pyridin-3-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2911942.png)
![3-(4-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-isobutylpropanamide](/img/structure/B2911945.png)
![Dimethyl[3-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)propyl]amine](/img/structure/B2911946.png)
![3,4,5,6-tetrachloro-N-(2-methoxyethyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2911947.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2911952.png)

